7-(三氟甲基)喹啉-3-胺

描述

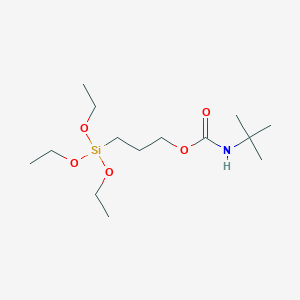

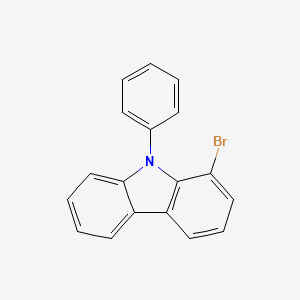

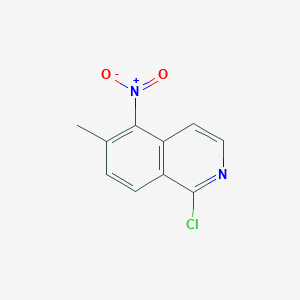

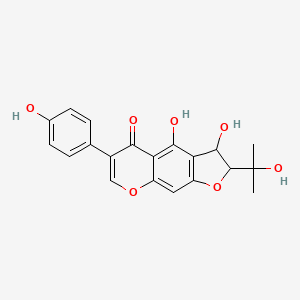

7-(Trifluoromethyl)quinolin-3-amine is a chemical compound with the molecular formula C10H7F3N2 . It has a molecular weight of 212.17 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of quinoline derivatives, including 7-(Trifluoromethyl)quinolin-3-amine, has been reported in the literature . Various synthesis protocols have been used for the construction of this scaffold . For example, the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline .Molecular Structure Analysis

The InChI code for 7-(Trifluoromethyl)quinolin-3-amine is 1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2 .Chemical Reactions Analysis

Quinoline synthesis involves various reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride, and oxidative dehydrogenation of tetrahydroquinolines . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .Physical And Chemical Properties Analysis

7-(Trifluoromethyl)quinolin-3-amine is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用

Microtubule-Targeted Agents (MTAs)

Quinoline derivatives, such as 7-(Trifluoromethyl)quinolin-3-amine, have been explored for their potential as microtubule-targeted agents (MTAs). These compounds can disrupt microtubule dynamics, which is a promising strategy for cancer therapy due to the critical role of microtubules in cell division. Research has focused on designing and synthesizing quinoline-based MTAs to evaluate their cytotoxicity against various cancer cell lines .

Drug Discovery Lead Compounds

The quinoline motif is a vital scaffold in drug discovery, serving as a lead compound for the development of new pharmaceuticals. Its structural versatility allows for the creation of a wide range of biologically active molecules with potential therapeutic applications .

Industrial Chemistry Applications

Quinolines are essential in industrial chemistry due to their varied applications. They serve as intermediates in the synthesis of dyes, antiseptics, and other chemical products. The trifluoromethyl group in 7-(Trifluoromethyl)quinolin-3-amine could enhance its chemical properties, making it valuable in industrial processes .

Synthetic Organic Chemistry

In synthetic organic chemistry, quinolines are used to construct complex molecular architectures. The trifluoromethyl group can influence the reactivity and stability of quinoline compounds, facilitating the development of new synthetic methodologies .

Biological Activity Studies

Quinoline derivatives are studied for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The addition of a trifluoromethyl group may impact these activities, leading to new insights into their mechanisms of action .

Medicinal Chemistry

In medicinal chemistry, quinolines are explored for their pharmacological properties. The structural diversity offered by substituents like trifluoromethyl allows for the optimization of drug-like properties, such as potency, selectivity, and pharmacokinetics .

安全和危害

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-(Trifluoromethyl)quinolin-3-amine could be in the development of new drugs and other chemical products.

作用机制

Mode of Action

The trifluoromethyl group in the compound may enhance its biological activity .

Action Environment

The action, efficacy, and stability of 7-(Trifluoromethyl)quinolin-3-amine can be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and more. Understanding these influences can help optimize the compound’s use.

属性

IUPAC Name |

7-(trifluoromethyl)quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDZHQFNKGWFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)quinolin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-((4R)-4-((3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonate](/img/structure/B1632234.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride](/img/structure/B1632261.png)